Ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate
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Overview
Description
Ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group, a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and a keto group at the 2 position of the hexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate typically involves the esterification of 6-(3,5-dimethylphenoxy)-2-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: 6-(3,5-dimethylphenoxy)-2-oxohexanoic acid.
Reduction: 6-(3,5-dimethylphenoxy)-2-hydroxyhexanoate.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The phenoxy group can interact with hydrophobic pockets in proteins, potentially affecting their function. The keto group can participate in redox reactions, influencing cellular metabolic pathways.
Comparison with Similar Compounds
Ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate can be compared with other similar compounds such as:
Ethyl 6-(4-methylphenoxy)-2-oxohexanoate: Similar structure but with a single methyl group at the 4 position.
Ethyl 6-(3,5-dimethoxyphenoxy)-2-oxohexanoate: Similar structure but with methoxy groups instead of methyl groups.
Ethyl 6-(3,5-dimethylphenoxy)-2-hydroxyhexanoate: Similar structure but with a hydroxy group instead of a keto group.
Properties
IUPAC Name |
ethyl 6-(3,5-dimethylphenoxy)-2-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-4-19-16(18)15(17)7-5-6-8-20-14-10-12(2)9-13(3)11-14/h9-11H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOYQZKDCBZKJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCOC1=CC(=CC(=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)CCCCOC1=CC(=CC(=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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